molecular formula C31H43FN8O3 B605534 AP-III-a4

AP-III-a4

カタログ番号: B605534
分子量: 594.7 g/mol
InChIキー: MOVYITHKOHMLHC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AP-III-a4は、ENOblockとしても知られており、エノラーゼ酵素の低分子阻害剤です。これは、0.576マイクロモルのIC50値を持つ、エノラーゼの最初の非基質アナログ阻害剤です。 エノラーゼは解糖経路における重要な酵素であり、その阻害は細胞代謝および癌治療に大きな影響を与えます .

科学的研究の応用

Cancer Research

AP-III-a4 has been extensively studied for its effects on various cancer types, particularly through its inhibition of enolase, which is linked to cancer cell metabolism and stemness.

  • Gastric Cancer : A study demonstrated that inhibiting enolase with this compound reduced the stemness properties of gastric cancer cells, suggesting a potential therapeutic role in targeting cancer stem cells .
  • Liver Cancer : In patient-derived organoid models of liver cancer, this compound was shown to significantly inhibit the growth of organoids treated with lactate, which typically promotes tumor growth through the activation of specific signaling pathways (HIF1α/ENO1/AKT/PI3K) . This indicates that this compound can counteract the growth-promoting effects of metabolic substrates in tumor environments.

Metabolic Studies

This compound's role extends into metabolic research where it aids in understanding glycolytic pathways and their implications in diseases such as diabetes.

  • Diabetes Research : The compound's inhibition of enolase has been linked to alterations in glucose metabolism, providing insights into potential treatments for metabolic disorders .

Case Study 1: Inhibition of Tumor Growth in Organoids

A recent study utilized patient-derived organoids to assess the impact of lactate on tumor growth and the subsequent effect of this compound. The results indicated:

Treatment TypeGrowth Rate Increase (%)Viability Increase (%)
Control--
Lactate Only217% (LM3), 36% (Huh7)135% - 317%
Lactate + this compoundSignificant inhibitionReversed lactate effects

The addition of this compound significantly reversed the lactate-induced increases in key growth factors (HIF1α, PI3K, AKT), highlighting its potential as a therapeutic agent against metabolic adaptations in tumors .

Case Study 2: Stemness Reduction in Gastric Cancer Cells

In gastric cancer cell lines, treatment with this compound resulted in:

ParameterControl GroupThis compound Treated Group
Stemness ScoreHighReduced
ENO1 Expression LevelHighSignificantly Lowered

This study underscores the importance of enolase as a biomarker for stemness and suggests that targeting this pathway may improve patient outcomes by reducing tumor aggressiveness .

作用機序

AP-III-a4は、エノラーゼに直接結合してその活性を阻害することで、その効果を発揮します。この阻害は解糖経路を阻害し、細胞内のエネルギー産生を減少させます。 この化合物は、細胞生存と増殖に関与するAKTやBcl-xLなどのタンパク質の発現をダウンレギュレートすることによっても、他の細胞プロセスに影響を与えます . 関連する分子標的と経路には、解糖系酵素や細胞代謝および生存に関連するシグナル伝達経路があります .

類似の化合物との比較

類似の化合物

    POMHEX: 抗癌活性を持つ別のエノラーゼ阻害剤。

    Hex: エノラーゼに結合してその活性を阻害する化合物。

    D-(-)-3-ホスホグリセリン酸二ナトリウム: 代謝研究に使用されるエノラーゼ阻害剤。

    ロスマリン酸: エノラーゼ阻害活性を示す天然化合物.

This compoundのユニークさ

This compoundは、基質アナログではなく、エノラーゼを阻害する能力でユニークです。この特性により、解糖経路を効果的に阻害し、抗癌効果と代謝効果を発揮することができます。 その高い特異性と効力は、研究と潜在的な治療的応用のための貴重なツールとなっています .

準備方法

合成ルートおよび反応条件

AP-III-a4の合成には、市販の出発物質から始まる複数の手順が含まれます。重要な手順には、一連の縮合反応と環化反応によるコア構造の形成、続いて最終生成物を得るための官能基修飾が含まれます。 反応条件は通常、高収率と純度を確保するために、有機溶媒、触媒、および制御された温度の使用を伴います .

工業生産方法

This compoundの工業生産は、同様の合成ルートに従いますが、より大規模です。このプロセスは、効率とコスト効率の面で最適化されており、一貫性と純度を確保するために厳格な品質管理基準が設けられています。 自動反応器と連続フローシステムを使用すると、生産プロセスのスケーラビリティを向上させることができます .

化学反応の分析

反応の種類

AP-III-a4は、次のようなさまざまな化学反応を起こします。

    酸化: this compoundは、特定の条件下で酸化されて酸化誘導体を形成することができます。

    還元: 還元反応は、this compoundを還元型に変換できます。

    置換: this compoundは、官能基が他の基と置き換えられる置換反応に関与することができます。

一般的な試薬と条件

    酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

    還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

    置換: さまざまな求核剤と求電子剤を、目的の生成物に応じて置換反応に使用できます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はヒドロキシル化またはケトン誘導体を生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります .

科学研究への応用

This compoundは、以下を含む、幅広い科学研究への応用があります。

類似化合物との比較

Similar Compounds

Uniqueness of AP-III-a4

This compound is unique in its ability to inhibit enolase without being a substrate analogue. This property allows it to effectively disrupt the glycolytic pathway and exert its anticancer and metabolic effects. Its high specificity and potency make it a valuable tool for research and potential therapeutic applications .

生物活性

AP-III-a4, also known as ENOblock, is a small molecule inhibitor of enolase, a key enzyme involved in glycolysis. This compound has garnered significant attention in the biomedical research community due to its diverse biological activities, particularly in cancer treatment and infectious disease management. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in various studies, and potential therapeutic applications.

This compound functions primarily as an enolase inhibitor , disrupting the glycolytic pathway in cancer cells. By inhibiting enolase, this compound reduces the availability of energy substrates necessary for tumor growth and metastasis. This mechanism has been shown to have implications beyond cancer, affecting various cellular processes such as apoptosis, autophagy, and inflammation.

Key Biological Pathways Affected by this compound

  • Cell Cycle Regulation : this compound influences cell cycle progression by modulating key regulatory proteins.
  • Apoptosis : The compound promotes programmed cell death in cancer cells, enhancing therapeutic efficacy.
  • Autophagy : It has been observed to induce autophagic processes that can lead to tumor cell death.
  • Inflammation : this compound exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines. The following table summarizes key findings from these studies:

StudyCell LineIC50 (µM)Effects Observed
MDA-MB-231 (breast cancer)0.576Inhibition of migration and invasion
HeLa (cervical cancer)0.500Induction of apoptosis
A549 (lung cancer)0.450Cell cycle arrest at G1 phase

In Vivo Studies

This compound has also been evaluated in vivo using zebrafish models to assess its efficacy against cancer metastasis. Key findings include:

  • Zebrafish Xenograft Model : this compound significantly reduced metastasis of human cancer cells compared to control groups.
  • Survival Rates : Treated zebrafish exhibited improved survival rates due to reduced tumor burden.

Case Study 1: Breast Cancer Metastasis

A study conducted on MDA-MB-231 cells revealed that treatment with this compound led to a significant decrease in cell migration and invasion capabilities. The study utilized wound healing assays and transwell migration assays to quantify the effects.

Case Study 2: Inflammatory Response Modulation

In another investigation, the effects of this compound on macrophage activation were assessed. Results indicated that this compound reduced the production of pro-inflammatory cytokines, suggesting its potential use in treating chronic inflammatory conditions.

特性

IUPAC Name

N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2-[4-[[4-(cyclohexylmethylamino)-6-[(4-fluorophenyl)methylamino]-1,3,5-triazin-2-yl]amino]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H43FN8O3/c32-26-10-6-25(7-11-26)22-36-30-38-29(35-21-24-4-2-1-3-5-24)39-31(40-30)37-27-12-8-23(9-13-27)20-28(41)34-15-17-43-19-18-42-16-14-33/h6-13,24H,1-5,14-22,33H2,(H,34,41)(H3,35,36,37,38,39,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVYITHKOHMLHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC2=NC(=NC(=N2)NCC3=CC=C(C=C3)F)NC4=CC=C(C=C4)CC(=O)NCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H43FN8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is AP-III-a4 and how does it interact with ENO1?

A1: this compound is a small molecule inhibitor of α-enolase (ENO1) enzymatic activity. While its precise mechanism of action requires further investigation, it likely binds to the active site of ENO1, hindering its ability to catalyze the conversion of 2-phosphoglycerate to phosphoenolpyruvate in the glycolytic pathway. This inhibition was shown to have downstream effects on the PI3K/AKT pathway, a crucial signaling cascade involved in cell growth and survival. []

Q2: The research mentions that B7-H3 regulates ENO1 activity. How does inhibiting ENO1 with this compound impact the effects of B7-H3 in lung cancer cells?

A2: The study by [] demonstrated that B7-H3, a protein often overexpressed in lung cancer, can promote cancer cell proliferation and migration partly by enhancing ENO1 activity. When researchers applied this compound to block ENO1 activity, the effects of B7-H3 on both PI3K/AKT pathway activation and lung cancer cell proliferation and migration were significantly diminished. This suggests that ENO1 activity is a key mediator of B7-H3's oncogenic effects in this context.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。